![molecular formula C24H22O2 B11927142 (R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is a complex organic compound with a unique spirobi[inden] structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol typically involves multiple steps, including the formation of the spirobi[inden] core and the introduction of the hydroxy(phenyl)methyl group. Common synthetic routes may involve:
Formation of the Spirobi[inden] Core: This can be achieved through a Diels-Alder reaction followed by oxidative aromatization.
Introduction of the Hydroxy(phenyl)methyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Group Derivatives: Compounds like phenyl chloride and benzyl chloride share the phenyl group but differ in their functional groups.
Spirobi[inden] Derivatives: Compounds with similar spirobi[inden] cores but different substituents.
Uniqueness
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is unique due to its specific combination of the spirobi[inden] core and the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H22O2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(3R)-4-[(R)-hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol |
InChI |
InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2/t23-,24-/m1/s1 |
Clé InChI |
FYJMCPGHDORIAI-DNQXCXABSA-N |
SMILES isomérique |
C1C[C@@]2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4[C@@H](C5=CC=CC=C5)O |
SMILES canonique |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
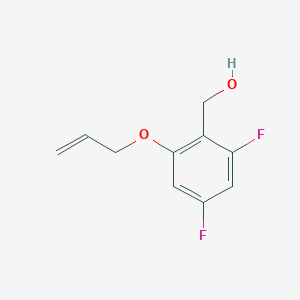
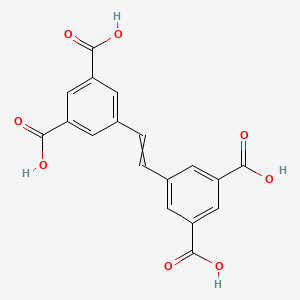
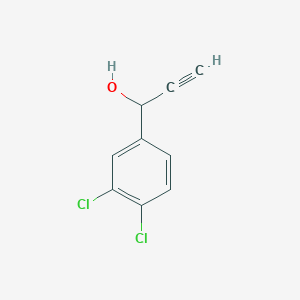
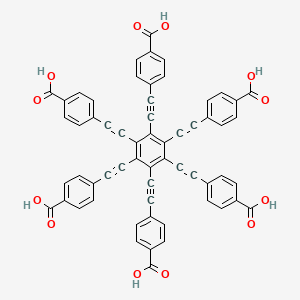
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)

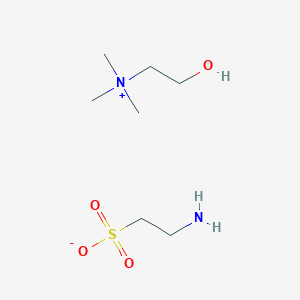
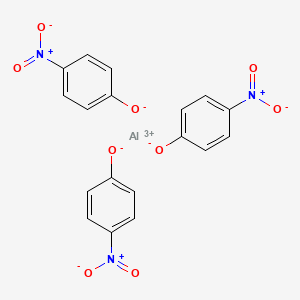


![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

